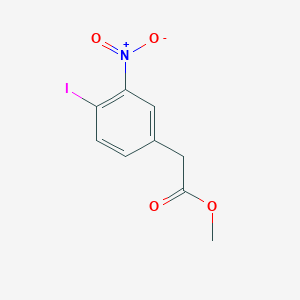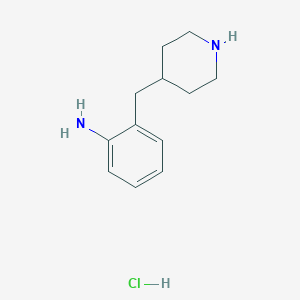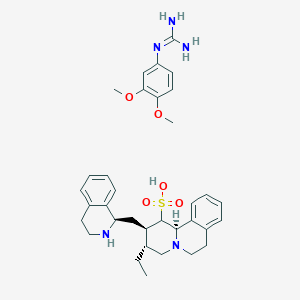
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is a chemical compound with the molecular formula C10H17N3O5S and a molecular weight of 291.33 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate typically involves the reaction of 3,4-dimethoxyaniline with cyanamide, followed by the addition of methanesulfonic acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction reactions can yield amines
Substitution: Nucleophilic substitution reactions are common
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Conditions may include the use of bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or activating enzyme activity
Interacting with receptors: Modulating receptor function
Affecting cellular pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)guanidine
- N-(3,4-dimethoxyphenyl)urea
- N-(3,4-dimethoxyphenyl)thiourea
Uniqueness
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methanesulfonate group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C34H45N5O5S |
|---|---|
Molecular Weight |
635.8 g/mol |
IUPAC Name |
(2R,3R,11bR)-3-ethyl-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-1-sulfonic acid;2-(3,4-dimethoxyphenyl)guanidine |
InChI |
InChI=1S/C25H32N2O3S.C9H13N3O2/c1-2-17-16-27-14-12-19-8-4-6-10-21(19)24(27)25(31(28,29)30)22(17)15-23-20-9-5-3-7-18(20)11-13-26-23;1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-10,17,22-26H,2,11-16H2,1H3,(H,28,29,30);3-5H,1-2H3,(H4,10,11,12)/t17-,22+,23+,24+,25?;/m0./s1 |
InChI Key |
LRSLNYBBZCIJLJ-QDQKNMTLSA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C([C@@H]1C[C@@H]4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC |
Canonical SMILES |
CCC1CN2CCC3=CC=CC=C3C2C(C1CC4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


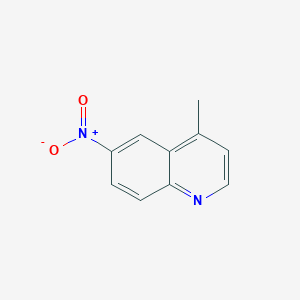
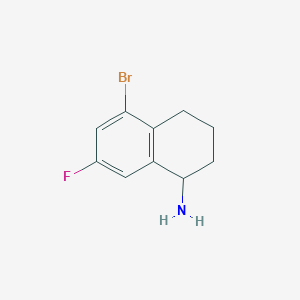
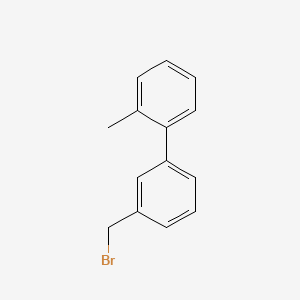
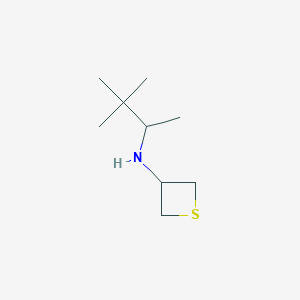
![1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)
![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
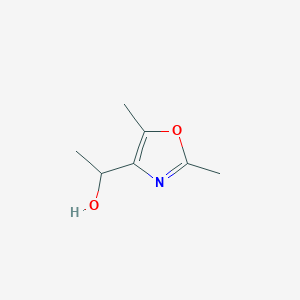

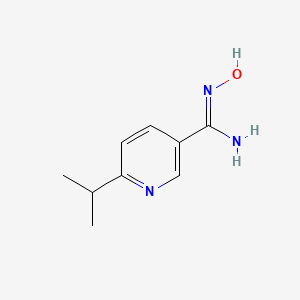
![6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13027062.png)
![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)
![Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13027074.png)
